molecular formula C9H6O2S B14619748 7-Methyl-1-benzothiophene-2,3-dione CAS No. 57780-58-2

7-Methyl-1-benzothiophene-2,3-dione

Cat. No.: B14619748
CAS No.: 57780-58-2
M. Wt: 178.21 g/mol
InChI Key: MTIXYUVQMDNLJT-UHFFFAOYSA-N
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Description

7-Methyl-1-benzothiophene-2,3-dione is a heterocyclic compound featuring a benzothiophene core (a fused benzene and thiophene ring) with a methyl group at position 7 and two ketone moieties at positions 2 and 3.

Properties

CAS No.

57780-58-2

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

7-methyl-1-benzothiophene-2,3-dione

InChI

InChI=1S/C9H6O2S/c1-5-3-2-4-6-7(10)9(11)12-8(5)6/h2-4H,1H3

InChI Key

MTIXYUVQMDNLJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)S2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented synthesis of 7-methyl-1-benzothiophene-2,3-dione follows the method of Hannoun et al., as adapted by later studies. This one-step protocol involves reacting 2-methylbenzenethiol (2-methylthiophenol) with oxalyl chloride in anhydrous dichloromethane under inert conditions. The reaction proceeds via nucleophilic acyl substitution, where the thiol group attacks the electrophilic carbonyl carbon of oxalyl chloride, forming a thioester intermediate. Intramolecular cyclization then occurs, eliminating hydrogen chloride and yielding the dione structure.

Key reaction parameters include:

  • Molar ratio : 1:1 stoichiometry of 2-methylbenzenethiol to oxalyl chloride.
  • Temperature : Reaction conducted at 0–5°C to mitigate exothermic side reactions.
  • Workup : Crude product recrystallized twice from methanol to achieve >99% purity.

Yield and Purity Optimization

Recrystallization from methanol produces bright orange crystals with a melting point of 126°C, consistent with literature values. The yield typically exceeds 85% under optimized conditions, though variations arise from residual moisture or incomplete cyclization. HPLC analysis of the final product shows a single peak at 254 nm, confirming homogeneity.

Alternative Synthetic Pathways

Multi-Step Functionalization of Benzene Derivatives

Patent literature describes indirect routes starting from substituted benzene precursors. For example, US4873259 A1 (Abbott Laboratories) outlines a pathway involving:

  • Sulfur incorporation : Reaction of 1-[(2,2-diethoxyethyl)thio]-2-methylbenzene with acidic reagents to form the benzothiophene core.
  • Oxidation : Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid to introduce the 2,3-dione functionality.

While this method avoids handling oxalyl chloride, it requires stringent control over oxidation kinetics to prevent over-oxidation to sulfones. Yields are generally lower (45–60%) compared to the Hannoun method.

Physicochemical Characterization

Spectral and Chromatographic Data

GC-MS Analysis : Derivatization with diazomethane followed by GC-MS reveals a molecular ion peak at m/z 306 (M⁺), consistent with the dimethylated derivative. Fragmentation patterns include peaks at m/z 274 (loss of CH₃O) and 231 (C₈H₅SO₂⁺).

¹H NMR (CDCl₃) :

  • δ 7.85 (d, J = 8.0 Hz, 1H, aromatic H-5)
  • δ 7.45 (t, J = 7.5 Hz, 1H, aromatic H-6)
  • δ 7.30 (d, J = 7.5 Hz, 1H, aromatic H-4)
  • δ 2.55 (s, 3H, CH₃)

IR (KBr) : Strong absorptions at 1745 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-S-C asymmetric stretch).

Thermodynamic Properties

Property Value Source
Melting Point 126°C
Boiling Point 243.0±9.0°C (extrapolated)
Density 1.1±0.1 g/cm³
Vapor Pressure (25°C) 0.1±0.5 mmHg

Challenges and Limitations

Scalability Issues

While bench-scale syntheses achieve high yields, scaling beyond 100 g introduces challenges:

  • Exothermicity : Rapid heat evolution during oxalyl chloride addition risks thermal runaway.
  • Recrystallization : Methanol volumes exceeding 5 L/kg product make industrial-scale purification costly.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-benzothiophene-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-Methyl-1-benzothiophene-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1-benzothiophene-2,3-dione involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Discussion

  • Substituent Effects: The 7-methyl group in the target compound likely enhances steric stability compared to the hydrolytically labile acetoxymethylidene group in benzonorbornadienes .
  • Core Structure Impact: The benzothiophene core’s aromaticity and sulfur atom may confer distinct electronic properties (e.g., higher polarizability) compared to benzonorbornadienes or piperazine-diones.
  • Knowledge Gaps: Data on the target compound’s synthesis, lipophilicity, and bioactivity remain unreported in the provided evidence, highlighting opportunities for future research.

Q & A

Q. What established synthetic methodologies are available for 7-Methyl-1-benzothiophene-2,3-dione?

The Gewald procedure is a foundational method for synthesizing benzothiophene derivatives, involving cyclocondensation of ketones with cyanomethylene reagents . For this compound, modifications include using cyclohexan-1,3-dione as a precursor and optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Alternative routes involve thiophene annulation via sulfur insertion strategies, validated by Beilstein database protocols for similar thiophene derivatives .

Q. How can researchers characterize the structural and physical properties of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.
  • IR spectroscopy to identify carbonyl (C=O) and thiophene ring vibrations.
  • Mass spectrometry (EI or ESI-MS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of analogous benzothiophene diones . Physical properties (melting point, solubility) should be cross-referenced with Beilstein entries for consistency .

Q. What are the initial steps for evaluating the reactivity of this compound?

Begin with functional group compatibility tests:

  • React with nucleophiles (e.g., amines, Grignard reagents) to assess carbonyl reactivity.
  • Explore electrophilic aromatic substitution (e.g., nitration, halogenation) to determine regioselectivity on the thiophene ring.
  • Monitor reactions via TLC or HPLC and characterize products using spectroscopic methods .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound?

Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) require:

  • Kinetic isotope effects or DFT calculations to map transition states and identify rate-determining steps.
  • Isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace reaction pathways.
  • Comparative studies using substituent analogs to isolate electronic vs. steric effects .

Q. What strategies optimize the synthesis of annulated derivatives from this compound?

To generate fused heterocycles (e.g., pyridine or thiazole derivatives):

  • Use microwave-assisted synthesis to accelerate cyclization steps.
  • Introduce directing groups (e.g., amino or nitro substituents) to control annulation sites.
  • Validate purity via column chromatography and confirm structures with 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. How should researchers address discrepancies in reported antifungal activity of benzothiophene derivatives?

  • Perform dose-response assays across multiple fungal strains to establish MIC (minimum inhibitory concentration) ranges.
  • Cross-validate results using standardized protocols (e.g., CLSI guidelines) and control for compound stability under assay conditions.
  • Use SAR (structure-activity relationship) models to correlate substituent effects with bioactivity .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • Employ HPLC-MS/MS with a C18 column and acetonitrile/water gradient to separate byproducts.
  • Compare retention times and fragmentation patterns against synthetic intermediates (e.g., uncyclized precursors) .

Q. How can computational tools enhance experimental design for this compound?

  • Use molecular docking to predict binding affinities for biological targets (e.g., fungal enzymes).
  • Apply QSAR models to prioritize derivatives for synthesis based on predicted logP, polar surface area, and H-bonding capacity .

Literature Review Strategies

Q. What databases and search terms yield the most relevant academic literature?

  • Prioritize SciFinder and Reaxys for synthetic protocols, using keywords like "benzothiophene dione annulation" or "Gewald procedure modifications."
  • Use Google Scholar with filters for patents and pre-prints to track emerging applications. Avoid non-peer-reviewed sources (e.g., commercial vendor websites) .
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